molecular formula C16H22N2O4 B13741663 Butyric acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate CAS No. 19615-96-4

Butyric acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate

Cat. No.: B13741663
CAS No.: 19615-96-4
M. Wt: 306.36 g/mol
InChI Key: QLHYZWMWQLFQBU-UHFFFAOYSA-N
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Description

Butyric acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate is a chemically complex molecule featuring a butyric acid ester backbone linked to a 3-(2-aminoethyl)indol-5-yl moiety and an acetylated group. The indole core may confer interactions with biological targets (e.g., serotonin receptors), while the ester and acetate groups influence solubility and metabolic stability .

Properties

CAS No.

19615-96-4

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

2-(5-butanoyloxy-1H-indol-3-yl)ethylazanium;acetate

InChI

InChI=1S/C14H18N2O2.C2H4O2/c1-2-3-14(17)18-11-4-5-13-12(8-11)10(6-7-15)9-16-13;1-2(3)4/h4-5,8-9,16H,2-3,6-7,15H2,1H3;1H3,(H,3,4)

InChI Key

QLHYZWMWQLFQBU-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1=CC2=C(C=C1)NC=C2CC[NH3+].CC(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyric acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate typically involves the esterification of butyric acid with an indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of a ketone with phenylhydrazine in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Butyric acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

Butyric acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of butyric acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Indole-Based Derivatives

a. Indol-5-ol, 3-(2-aminoethyl)-, benzoate (ester), monoacetate
  • Structure : Replaces the butyric acid ester with a benzoate ester.
  • The aromatic benzoate may also alter receptor binding affinity in biological systems .
b. Indol-5-ol, 3-(2-aminoethyl)-, adipate (1:1)
  • Structure : Uses adipic acid (a dicarboxylic acid) instead of butyric acid.
  • Impact : The longer adipate chain enhances flexibility and could improve membrane permeability. However, the free carboxylic acid group in adipate may reduce stability under acidic conditions .

Ester-Containing Flavoring Agents (FEMA GRAS Compounds)

a. Ethyl 5-formyloxydecanoate (FEMA 4765)
  • Structure: A decanoic acid ester with formyloxy and ethyl groups.
  • Comparison: While both compounds share ester linkages, the target molecule’s indole and aminoethyl groups make it more polar and biologically active.
b. Dodecyl butanoate (HMDB0032249)
  • Structure : A butyric acid ester with a dodecyl chain.
  • Impact: The long alkyl chain in dodecyl butanoate increases lipophilicity (LogP ~6.5), making it suitable for lipid-based formulations. In contrast, the target compound’s indole and aminoethyl groups lower LogP, favoring solubility in polar solvents .

Pyridine and Imidazole Derivatives

a. Ethyl 2-(3-amino-5-bromopyridin-2-yl)acetate
  • Structure : Pyridine core with bromine and ethyl ester.
  • Comparison: The bromine atom increases molecular weight (259.1 g/mol) and may hinder metabolic clearance.
b. 2-Butyl-4-chloro-1-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-imidazole-5-methanol 5-acetate
  • Structure : Imidazole core with tetrazole and acetate groups.
  • Impact: The tetrazole group acts as a bioisostere for carboxylic acids, improving metabolic stability. The target compound’s aminoethyl group may offer similar stability while enabling hydrogen bonding .

Key Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₁₇H₂₀N₂O₄ 316.36 Indole, aminoethyl, ester, acetate
Indol-5-ol, 3-(2-aminoethyl)-, benzoate C₁₇H₁₆N₂O₃ 296.32 Indole, benzoate, aminoethyl
Ethyl 5-formyloxydecanoate (FEMA 4765) C₁₃H₂₂O₄ 242.31 Formyloxy, ethyl ester
Dodecyl butanoate (HMDB0032249) C₁₆H₃₂O₂ 256.43 Butyrate, dodecyl

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